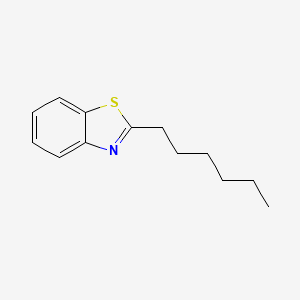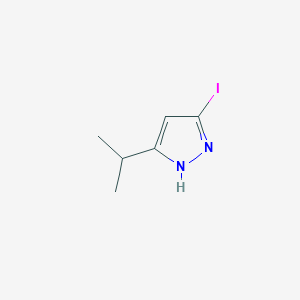
3-iodo-5-isopropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-isopropyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound features an iodine atom at position 3 and an isopropyl group at position 5, making it a unique derivative of pyrazole. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural diversity and wide range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with terminal alkynes . Another approach involves the use of molecular iodine and hydrazines in the presence of aromatic aldehydes . These reactions are generally carried out under mild conditions and can yield the desired pyrazole derivatives in good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 3 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Cycloaddition Products: More complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
3-Iodo-5-isopropyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-iodo-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact mechanism can vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the isopropyl group, making it less sterically hindered.
4-Iodo-1-isopropyl-1H-pyrazole: Iodine atom is at position 4 instead of 3, altering its reactivity.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains additional methyl groups, increasing its hydrophobicity.
Uniqueness
3-Iodo-5-isopropyl-1H-pyrazole is unique due to the specific positioning of the iodine and isopropyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Propriétés
Formule moléculaire |
C6H9IN2 |
|---|---|
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
3-iodo-5-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |
Clé InChI |
XQEGAVHBHVYKKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=NN1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


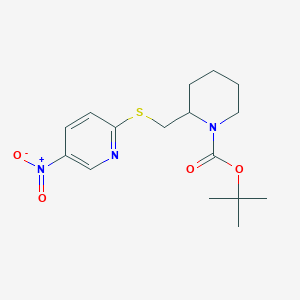


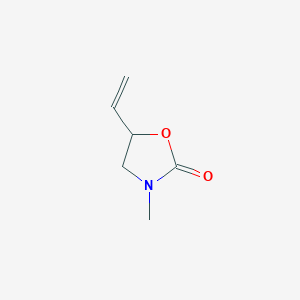
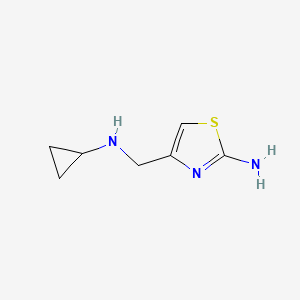
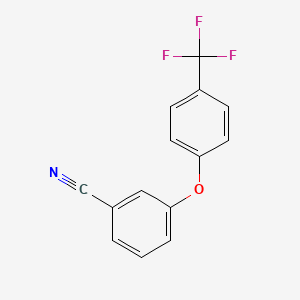
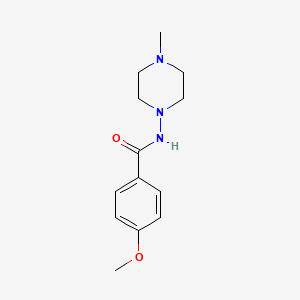
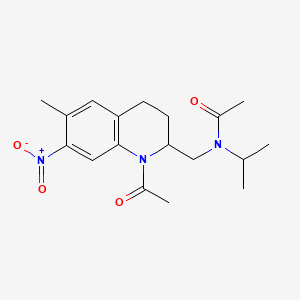
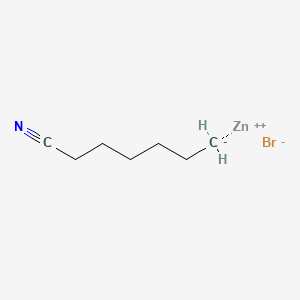
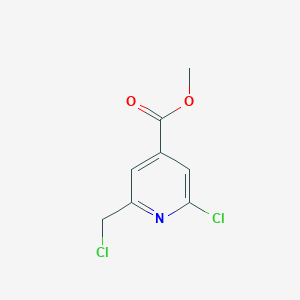
![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

